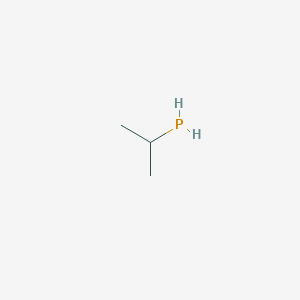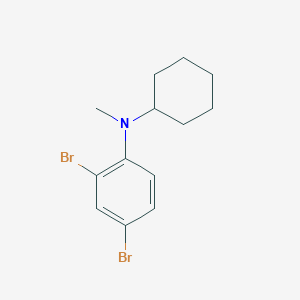![molecular formula C16H18N4 B14143660 1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]- CAS No. 4626-65-7](/img/structure/B14143660.png)
1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- is a complex organic compound known for its unique structure and properties It is characterized by the presence of two pyridine rings attached to an ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- typically involves the condensation of ethylenediamine with pyridine-2-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: N-oxides of the pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism by which 1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen atoms and the amine groups act as donor sites, forming stable chelate complexes with various metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Known for its use in the synthesis of polyamines and as a chelating agent.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
1,2-Ethanediamine, N,N-bis(1-methylethyl)-: Utilized in the production of polymers and as a curing agent for epoxy resins.
Uniqueness
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- is unique due to the presence of pyridine rings, which enhance its ability to form stable metal complexes. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Propriétés
Numéro CAS |
4626-65-7 |
|---|---|
Formule moléculaire |
C16H18N4 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-pyridin-2-yl-N-[2-(1-pyridin-2-ylethylideneamino)ethyl]ethanimine |
InChI |
InChI=1S/C16H18N4/c1-13(15-7-3-5-9-19-15)17-11-12-18-14(2)16-8-4-6-10-20-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
AVRQAPYSMVJCOY-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCN=C(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


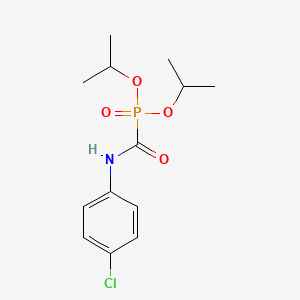
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
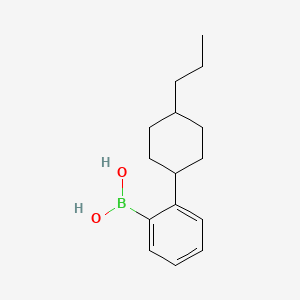
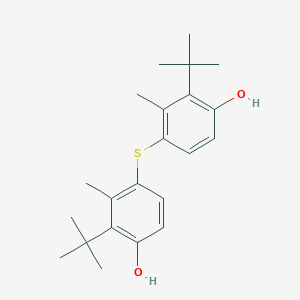
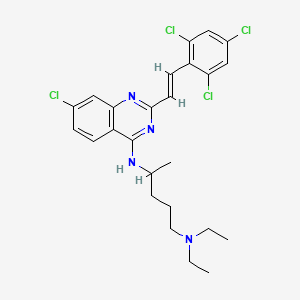
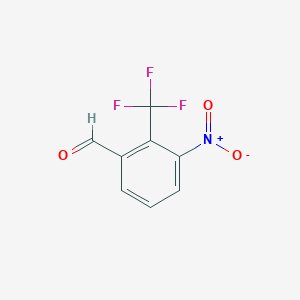
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
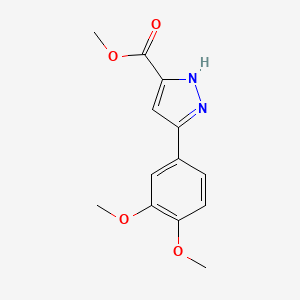
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)

